molecular formula C13H18 B108732 1,1,6-Trimethyltetralin CAS No. 475-03-6

1,1,6-Trimethyltetralin

Cat. No.: B108732
CAS No.: 475-03-6
M. Wt: 174.28 g/mol
InChI Key: LTMQZVLXCLQPCT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,6-Trimethyltetralin can be achieved through several synthetic routes. One common method involves the alkylation of tetralin with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,1,6-Trimethyltetralin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the tetralin ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce fully saturated hydrocarbons .

Scientific Research Applications

1,1,6-Trimethyltetralin has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,6-Trimethyltetralin involves its interaction with various molecular targets and pathways. As a metabolite, it participates in metabolic reactions, influencing the activity of enzymes and other proteins. Its effects are mediated through its structural properties, which allow it to interact with specific biological molecules .

Comparison with Similar Compounds

1,1,6-Trimethyltetralin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h6-7,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMQZVLXCLQPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052120
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-03-6
Record name Ionene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ionene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,1,6-trimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,1,6-trimethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.811
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-IONENE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A series of ionene polymers were prepared according to the procedure of Example 1 except that equivalent amounts of iodo-propane, iodo-hexane, iodo-dodecane, iodo-butane or a mixture of dibromobutene and diiodopropane or diiodoethane were substituted for dibromo-p-xylene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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